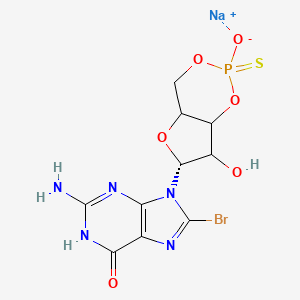

Sp-8-Br-cGMPS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-amino-8-bromo-9-[(6R)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5?,8-,23?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTSSROWUAICIL-YKHKOMLCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C(C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849601 | |

| Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153660-03-8 | |

| Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sp-8-Br-cGMPS: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 3',5'-cyclic monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. The precise spatial and temporal control of cGMP signaling is orchestrated by a triad of key protein families: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels (CNGs), and cGMP-specific phosphodiesterases (PDEs). Understanding the intricate interplay between cGMP and these effector proteins is paramount for the development of novel therapeutics targeting a wide range of pathologies.

Sp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, membrane-permeant analog of cGMP that has become an invaluable tool for dissecting cGMP signaling pathways. Its modifications, a bromine atom at the 8th position of the guanine ring and a sulfur atom replacing a non-bridging oxygen in the phosphate moiety (in the Sp configuration), confer unique properties that make it a selective activator of PKG and a modulator of CNG channels, while also rendering it resistant to hydrolysis by most PDEs. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its engagement with key cellular targets.

Core Mechanism of Action

This compound primarily exerts its biological effects through the direct activation of cGMP-dependent protein kinases (PKG I and PKG II). The phosphorothioate modification in the Sp configuration mimics the natural conformation of cGMP, allowing it to bind to and activate the regulatory domain of PKG, thereby initiating a downstream phosphorylation cascade. Furthermore, this compound can modulate the activity of cyclic nucleotide-gated (CNG) channels, acting as an agonist. A key feature of this compound is its resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cGMP. This resistance leads to a sustained elevation of cGMP signaling within the cell, making it a powerful tool for studying the long-term effects of PKG activation.

Quantitative Data: Interaction with Target Proteins

The following tables summarize the available quantitative data on the interaction of this compound and its close analog, 8-Br-cGMP, with their primary molecular targets. This data is essential for designing experiments and interpreting results in the context of drug discovery and development.

| Compound | Target Protein | Parameter | Value | Reference |

| This compound | cGMP-gated cation channels (CNG) | EC50 | 106.5 µM | [1] |

| 8-Br-cGMP | Protein Kinase G I (PKG I) | Ka (for cGMP) | 0.26 µM | [2] |

| 8-Br-cGMP | Protein Kinase G II (PKG II) | Ka (for cGMP) | 1.6 µM | [2] |

| Compound | PDE Isoform | Ki (µM) |

| 8-Br-cGMP | PDE1A | 47.2 |

| 8-Br-cGMP | PDE1B | 4.48 |

| 8-Br-cGMP | PDE1C | 62.8 |

| 8-Br-cGMP | PDE2A | 90.9 |

| 8-Br-cGMP | PDE4D | 30.1 |

| 8-Br-cGMP | PDE5A | 79.2 |

| 8-Br-cGMP | PDE6 | 33 |

| 8-Br-cGMP | PDE9A | 0.77 |

| 8-Br-cGMP | PDE10A | 23.7 |

Note: The inhibitory constants (Ki) presented above are for 8-Br-cGMP. This compound is designed to be resistant to hydrolysis by PDEs, and while comprehensive inhibitory data for this compound across all PDE isoforms is not available, the data for 8-Br-cGMP suggests potential for off-target interactions at higher concentrations.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound.

Caption: Workflow for PKG activation assay.

Caption: Logical relationship of this compound targets.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Protein Kinase G (PKG) Activation Assay

Objective: To determine the potency (EC50 or Ka) of this compound in activating PKG.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).

-

Reconstitute purified recombinant human PKG Iα or PKG Iβ in the reaction buffer to a final concentration of 1-5 nM.

-

Prepare a stock solution of a biotinylated peptide substrate for PKG (e.g., a derivative of vasodilator-stimulated phosphoprotein, VASP) and a terbium-labeled anti-phospho-substrate antibody.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Prepare a solution of ATP in the reaction buffer.

-

-

Assay Procedure:

-

In a 384-well microplate, add the PKG enzyme solution.

-

Add the various concentrations of this compound to the wells.

-

Initiate the kinase reaction by adding the peptide substrate and ATP solution.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., streptavidin-d2 and the terbium-labeled antibody).

-

Incubate for an additional 60 minutes to allow for the development of the FRET signal.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor/Donor).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.

Methodology: Radioenzymatic Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).

-

Reconstitute purified recombinant human PDE isoforms (e.g., PDE1-11) in the reaction buffer.

-

Prepare a solution of [³H]-cGMP of known specific activity.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Prepare a stop solution (e.g., 0.1 M HCl).

-

Prepare a slurry of anion-exchange resin (e.g., Dowex 1x8).

-

-

Assay Procedure:

-

In microcentrifuge tubes, add the PDE enzyme solution.

-

Add the various concentrations of this compound.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding [³H]-cGMP.

-

Incubate for a defined period (e.g., 10-30 minutes) at 30°C, ensuring that substrate hydrolysis does not exceed 20%.

-

Terminate the reaction by adding the stop solution.

-

Add the anion-exchange resin slurry to each tube to bind the unreacted [³H]-cGMP.

-

Centrifuge the tubes to pellet the resin.

-

-

Data Acquisition and Analysis:

-

Transfer an aliquot of the supernatant (containing the [³H]-5'-GMP product) to a scintillation vial.

-

Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cyclic Nucleotide-Gated (CNG) Channel Activation Assay

Objective: To determine the potency (EC50) of this compound in activating CNG channels.

Methodology: Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Use a suitable expression system, such as Xenopus oocytes or HEK293 cells, transiently or stably expressing the desired CNG channel subtype (e.g., rod or cone CNG channels).

-

Prepare the cells for patch-clamp recording.

-

-

Electrophysiological Recording:

-

Perform whole-cell or inside-out patch-clamp recordings.

-

The intracellular (pipette) solution should contain a suitable salt solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4).

-

The extracellular (bath) solution should also contain a suitable salt solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

-

Hold the membrane potential at a fixed voltage (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Apply a series of increasing concentrations of this compound to the bath (for whole-cell) or the intracellular face of the membrane (for inside-out patches) using a rapid solution exchange system.

-

Record the resulting ionic currents.

-

Wash out the compound between applications to allow for recovery.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration of this compound.

-

Normalize the current amplitudes to the maximal current elicited by a saturating concentration of cGMP.

-

Plot the normalized current against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the EC50 and Hill coefficient.

-

Conclusion

This compound is a powerful pharmacological tool for the investigation of cGMP signaling pathways. Its ability to potently activate PKG and modulate CNG channels, coupled with its resistance to PDE-mediated hydrolysis, allows for the sustained and selective interrogation of these key cellular effectors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. A thorough understanding of its mechanism of action is crucial for the design of robust experiments and the accurate interpretation of results, ultimately contributing to the advancement of our knowledge of cGMP signaling in health and disease.

References

Sp-8-Br-cGMPS: A Technical Guide to its Function and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sp-8-Br-cGMPS (Sp-8-bromoguanosine-3',5'-cyclic monophosphorothioate) is a potent and versatile cell-permeable analog of cyclic guanosine monophosphate (cGMP). This technical guide provides an in-depth overview of its core functions, mechanism of action, and applications in research and drug development. This compound serves as a selective activator of cGMP-dependent protein kinase (PKG) and an agonist of cyclic nucleotide-gated (CNG) channels. Its phosphorothioate modification confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained cellular activity. This document details its biochemical properties, summarizes key quantitative data, provides exemplary experimental protocols for its use, and illustrates its mechanism of action through signaling pathway diagrams.

Core Functions and Mechanism of Action

This compound mimics the intracellular second messenger cGMP, but with enhanced stability and cell permeability. Its primary functions are the activation of PKG and the gating of CNG channels.

1.1. Activation of cGMP-Dependent Protein Kinase (PKG)

This compound is a potent activator of PKG, a key effector in the nitric oxide (NO)/cGMP signaling pathway. Upon binding to the regulatory domain of PKG, this compound induces a conformational change that unleashes the catalytic activity of the kinase. Activated PKG then phosphorylates a multitude of downstream protein targets on serine and threonine residues, leading to a cascade of cellular events. These include the regulation of smooth muscle tone, platelet aggregation, synaptic plasticity, and gene expression. The activation of PKG by this compound is a cornerstone of its utility in studying cGMP-mediated physiological and pathophysiological processes.

1.2. Agonism of Cyclic Nucleotide-Gated (CNG) Channels

This compound also functions as an agonist for CNG channels, which are non-selective cation channels crucial for signal transduction in various cell types, particularly in photoreceptors and olfactory sensory neurons. By binding to the cyclic nucleotide-binding domain of CNG channels, this compound directly gates the channel, leading to an influx of cations such as Ca²⁺ and Na⁺. This influx alters the cell's membrane potential and intracellular calcium concentration, thereby modulating cellular responses.

1.3. Resistance to Phosphodiesterases (PDEs)

A critical feature of this compound is its resistance to degradation by PDEs, the enzymes responsible for hydrolyzing cyclic nucleotides. The substitution of a non-bridging oxygen with sulfur in the cyclic phosphate moiety (phosphorothioate) renders the molecule less susceptible to enzymatic cleavage. This property ensures a more stable and prolonged elevation of cGMP signaling compared to the transient effects of native cGMP, making it an ideal tool for in vitro and in vivo studies.

Quantitative Data

While specific quantitative data for this compound is not consistently reported across the literature, the following table summarizes available data for related cGMP analogs to provide a comparative context for its potency and selectivity.

| Compound | Target | Parameter | Value | Reference |

| cGMP | PKG Iα | Ka | ~0.1 µM | [1] |

| cGMP | PKG Iβ | Ka | ~1.0 µM | [1] |

| 8-Br-cGMP | PKG Iα | Ka | 4.3-fold more potent than cGMP | [2] |

| Rp-8-Br-PET-cGMPS | PKG Iα & Iβ | Ki | 0.03 µM | [3] |

| Sp-8-Br-PET-cGMPS | PKG Iα & Iβ | Activator | - | [3] |

| 8-Br-cGMP | Rod CNG Channels | Agonist | ~10-fold more potent than cGMP | |

| Sp-8-pCPT-cGMPS | Rod CNG Channels | Agonist | Less potent than cGMP | |

| Sp-8-pCPT-cGMPS | Cone CNG Channels | Partial Agonist | Less potent than cGMP |

Note: Ka represents the activation constant, indicating the concentration required for half-maximal activation. Ki represents the inhibition constant, indicating the concentration required to inhibit 50% of the enzyme's activity. The lack of a specific Ka value for this compound in the readily available literature highlights a gap in its full biochemical characterization. Researchers should empirically determine the optimal concentration for their specific experimental system.

Signaling Pathways

The primary signaling pathway initiated by this compound involves the activation of PKG and its downstream effectors.

References

- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | C10H10BrN5NaO7P | CID 135419185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sp-8-Br-cGMPS in cGMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Sp-8-Br-cGMPS, a key cell-permeable cGMP analog, in the intricate landscape of cyclic guanosine monophosphate (cGMP) signaling. This document provides a comprehensive overview of its mechanism of action, its utility as a research tool, and its potential therapeutic implications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Introduction to cGMP Signaling and this compound

The cGMP signaling pathway is a crucial intracellular cascade that governs a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal function, and phototransduction.[1] The central mediator of this pathway is cGMP, a second messenger synthesized by guanylyl cyclases and degraded by phosphodiesterases (PDEs). cGMP exerts its effects primarily through three classes of effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels (CNG channels), and phosphodiesterases (PDEs) themselves.[2]

This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a synthetic analog of cGMP designed to mimic the endogenous signaling molecule. Its chemical modifications, including a bromine atom at the 8-position of the guanine ring and a sulfur atom in the cyclic phosphate moiety (in the Sp-configuration), confer several advantageous properties for research applications. These modifications render the molecule more lipophilic, enhancing its cell permeability, and provide significant resistance to hydrolysis by PDEs.[3] This stability allows for sustained activation of cGMP-dependent pathways in experimental settings.

Mechanism of Action of this compound

This compound functions as a potent agonist of the cGMP signaling pathway, primarily by activating cGMP-dependent protein kinase (PKG) and directly gating cyclic nucleotide-gated (CNG) channels.

Activation of cGMP-Dependent Protein Kinase (PKG)

PKG, a serine/threonine protein kinase, is a primary effector of cGMP signaling. Upon binding of cGMP, or its analog this compound, to the regulatory domain of PKG, a conformational change occurs, leading to the activation of its catalytic domain. Activated PKG then phosphorylates a multitude of downstream target proteins, thereby modulating their activity and initiating a cellular response. This compound is a known activator of both PKG I and PKG II isoforms.[3]

Gating of Cyclic Nucleotide-Gated (CNG) Channels

CNG channels are non-selective cation channels that are directly activated by the binding of cyclic nucleotides. This compound can directly bind to and open these channels, leading to an influx of cations such as Na+ and Ca2+ and subsequent changes in membrane potential. It acts as an agonist for CNG channels, although it may not stabilize the open state of the channel as effectively as a full agonist.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and related compounds in cGMP signaling.

| Compound | Target | Parameter | Value | Reference |

| This compound | CNG Channels | EC50 | 106.5 μM | |

| 8-Br-cGMP | PKG Iα | Ka | ~0.1-0.2 µM | |

| 8-Br-cGMP | PKG II | Ka | ~0.04-0.8 µM | |

| Rp-8-Br-cGMPS | CNG Channels | EC50 | 173.5 μM | |

| Rp-8-Br-cGMPS | G-Kinase (PKG) | Ki | 4 μM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in cGMP signaling.

In Vitro PKG Kinase Activity Assay

This assay measures the ability of this compound to activate purified PKG, which then phosphorylates a specific peptide substrate.

Materials:

-

Purified recombinant PKG I or PKG II

-

This compound

-

PKG peptide substrate (e.g., a fluorescently labeled peptide containing a PKG recognition motif)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

Microplate reader capable of detecting fluorescence or radioactivity

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

In a microplate, set up the kinase reaction by adding the kinase reaction buffer, purified PKG enzyme, and the peptide substrate.

-

Add varying concentrations of this compound to the wells. Include a control with no activator and a positive control with a known PKG activator like cGMP.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution containing EDTA).

-

Measure the phosphorylation of the peptide substrate using a microplate reader. The signal will be proportional to the kinase activity.

-

Plot the kinase activity against the concentration of this compound to generate a dose-response curve and determine the activation constant (Ka).

Patch-Clamp Electrophysiology for CNG Channel Activity

This technique allows for the direct measurement of ion channel activity in response to this compound.

Materials:

-

Cells expressing CNG channels (e.g., Xenopus oocytes or HEK293 cells)

-

This compound

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular recording solutions

-

Data acquisition and analysis software

Procedure:

-

Culture cells expressing the CNG channel of interest on glass coverslips.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

-

Fill the pipette with the intracellular solution and mount it on the micromanipulator.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

-

Record the resulting ionic currents flowing through the CNG channels.

-

Analyze the current-voltage relationship and generate a dose-response curve to determine the EC50 value.

Phosphodiesterase (PDE) Hydrolysis Assay

This assay determines the resistance of this compound to degradation by various PDE isoforms.

Materials:

-

Purified recombinant PDE isoforms (e.g., PDE1, PDE5)

-

This compound

-

[³H]-cGMP (radiolabeled cGMP)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

-

Snake venom nucleotidase

-

Scintillation fluid and counter

Procedure:

-

Set up the reaction mixture containing the assay buffer, purified PDE enzyme, and a mixture of unlabeled this compound and a small amount of [³H]-cGMP.

-

Initiate the reaction and incubate at 30°C for a defined period.

-

Stop the reaction by boiling the samples.

-

Add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.

-

Separate the unhydrolyzed [³H]-cGMP from the [³H]-guanosine product using ion-exchange chromatography.

-

Quantify the amount of [³H]-guanosine using a scintillation counter.

-

The rate of hydrolysis of this compound can be inferred by its ability to compete with the hydrolysis of [³H]-cGMP. A lower rate of [³H]-guanosine formation in the presence of this compound indicates its resistance to hydrolysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the cGMP signaling pathway, the points of action for this compound, and a typical experimental workflow for its characterization.

Caption: The cGMP signaling pathway and the role of this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound stands as an indispensable tool for the study of cGMP signaling. Its cell permeability and resistance to hydrolysis allow for the targeted and sustained activation of PKG and CNG channels, enabling researchers to dissect the complex roles of the cGMP pathway in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for its effective use in the laboratory. Further research, particularly in determining its precise activation constants for PKG isoforms and its effects on a wider range of downstream targets, will continue to refine our understanding of this potent cGMP analog and its potential for therapeutic development.

References

Sp-8-Br-cGMPS as a Protein Kinase G Activator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-Br-cGMPS, or 8-Bromoguanosine 3',5'-cyclic monophosphorothioate, Sp-isomer, is a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG). As an analog of cyclic guanosine monophosphate (cGMP), it plays a crucial role in elucidating the downstream effects of the nitric oxide (NO)/cGMP signaling pathway. This pathway is fundamental to a myriad of physiological processes, including, but not limited to, smooth muscle relaxation, platelet aggregation, and neuronal function. The thio-modification at the phosphate group confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained activation of PKG in experimental settings. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visual representations of the signaling pathways and experimental workflows it influences.

Mechanism of Action

This compound mimics the action of endogenous cGMP by binding to the regulatory domain of PKG. This binding induces a conformational change in the enzyme, leading to the dissociation of the regulatory domain from the catalytic domain. The now-active catalytic domain can then phosphorylate its downstream protein substrates on serine and threonine residues. The bromine substitution at the 8th position of the guanine ring enhances its lipophilicity, facilitating its passage across cell membranes.

There are two main isoforms of PKG: PKG I and PKG II. PKG I is predominantly found in the cytoplasm of smooth muscle cells, platelets, and specific neurons, and exists as two splice variants, Iα and Iβ. PKG II is typically membrane-associated. This compound activates both PKG I and PKG II, though with varying potencies.

Data Presentation

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the potency and effects of this compound (often referred to as 8-Br-cGMP in literature) on PKG isoforms and its physiological effects.

| Parameter | PKG Isoform | Value | Reference |

| Activation Constant (Ka) | PKG I | ~0.26 µM (for cGMP) | [1] |

| PKG II | Moderately selective, Ka = 60 nM | ||

| EC50 for Channel Agonism | cGMP-gated cation channels (CNG) | 106.5 μM | [2] |

| Physiological Effect | System | Concentration | Observed Effect | Reference |

| Vasodilation | Serotonin-preconstricted rat middle cerebral arteries | 100 µM | ~79% increase in diameter | [3] |

| Phenylephrine-pre-contracted mouse aortic rings | 1-100 µM | Dose-dependent relaxation | [4] | |

| Ion Channel Modulation | Hslo channels (large conductance Ca2+-sensitive K+ channels) in oocytes | Not specified | Significant increase in macroscopic currents | [5] |

| KATP channels in DRG neurons | Not specified | Increased channel activity | ||

| Intracellular Ca2+ Regulation | Thrombin-stimulated human aortic and umbilical vein endothelial cells | Not specified | Decreased thrombin-induced Ca2+ accumulation | |

| Neuronal Excitability | Hypoglossal motoneurons | Not specified | Mimicked the effects of nitric oxide, modulating neuronal excitability |

Signaling Pathways and Experimental Workflows

cGMP/PKG Signaling Pathway in Vascular Smooth Muscle Relaxation

The activation of PKG by this compound in vascular smooth muscle cells (VSMCs) leads to vasodilation through multiple mechanisms. A key pathway involves the regulation of myosin light chain phosphatase (MLCP).

Caption: PKG activation by this compound in smooth muscle.

Experimental Workflow: Investigating the Vasodilatory Effect of this compound

This workflow outlines the key steps in assessing the vasodilatory properties of this compound using isolated aortic rings.

Caption: Aortic ring vasodilation assay workflow.

Experimental Protocols

In Vitro PKG Kinase Assay

This protocol is designed to measure the direct activation of purified PKG by this compound.

Materials:

-

Purified recombinant PKG Iα or Iβ

-

This compound sodium salt

-

Fluorescently labeled or radiolabeled PKG substrate peptide (e.g., a VASP-derived peptide)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

ATP solution

-

96-well microplate (black, for fluorescence)

-

Plate reader or scintillation counter

Procedure:

-

Prepare a stock solution of this compound in kinase assay buffer.

-

Prepare serial dilutions of this compound in kinase assay buffer to create a dose-response curve.

-

In a 96-well plate, add the following to each well:

-

Kinase assay buffer

-

Purified PKG enzyme (final concentration typically in the nM range)

-

Varying concentrations of this compound

-

-

Pre-incubate the plate at 30°C for 10 minutes to allow this compound to bind to PKG.

-

Prepare a reaction mix containing the PKG substrate peptide and ATP in kinase assay buffer.

-

Initiate the kinase reaction by adding the reaction mix to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).

-

Measure the phosphorylation of the substrate. For fluorescent peptides, read the fluorescence intensity. For radiolabeled peptides, use a scintillation counter.

-

Plot the kinase activity as a function of this compound concentration to determine the EC₅₀.

Aortic Ring Vasodilation Assay

This ex vivo protocol assesses the functional effect of this compound on vascular smooth muscle relaxation.

Materials:

-

Laboratory animal (e.g., rat or mouse)

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂

-

Phenylephrine or Potassium Chloride (KCl) for pre-contraction

-

This compound

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Humanely euthanize the animal and excise the thoracic aorta.

-

Immediately place the aorta in ice-cold PSS.

-

Carefully remove adhering connective tissue and cut the aorta into 2-3 mm rings.

-

Mount each aortic ring in an organ bath chamber filled with PSS maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with PSS changes every 15-20 minutes.

-

Induce a stable contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Once the contraction has reached a plateau, add this compound in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

-

Record the changes in isometric tension after each addition.

-

Calculate the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine or KCl.

-

Construct a dose-response curve to determine the potency (EC₅₀) and efficacy of this compound.

Intracellular Calcium Measurement using Fura-2

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells in response to this compound.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells, neurons) plated on glass coverslips or in a 96-well plate

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound

-

An agonist to induce a calcium response (e.g., thrombin, ATP)

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

-

Culture cells to the desired confluency.

-

Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM and Pluronic F-127 in DMSO, then dilute in HBS to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Wash the cells once with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

-

Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Stimulate the cells with an agonist to induce an increase in [Ca²⁺]i.

-

Once a stable response is observed, add this compound to the cells and continue recording the fluorescence ratio.

-

Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the [Ca²⁺]i.

-

Analyze the change in the fluorescence ratio before and after the addition of this compound to determine its effect on intracellular calcium levels.

Conclusion

This compound is an invaluable tool for researchers investigating the cGMP/PKG signaling pathway. Its membrane permeability and resistance to degradation make it a reliable and potent activator of PKG in a wide range of experimental models. The data and protocols provided in this guide offer a solid foundation for designing and executing experiments to further unravel the complex roles of PKG in health and disease. As with any pharmacological agent, careful consideration of its concentration, potential off-target effects at high concentrations, and the specific experimental context is crucial for obtaining accurate and reproducible results.

References

- 1. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of cGMP contribution to the vasodilator response to NO in rat middle cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The large conductance, voltage-dependent, and calcium-sensitive K+ channel, Hslo, is a target of cGMP-dependent protein kinase phosphorylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Sp-8-Br-cGMPS: A Technical Guide to its Application as a Cyclic Nucleotide-Gated (CNG) Channel Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a synthetic analog of cyclic guanosine monophosphate (cGMP) that serves as a valuable tool in the study of cyclic nucleotide-gated (CNG) channels and cGMP-dependent signaling pathways. As a membrane-permeant and phosphodiesterase-resistant compound, this compound allows for the direct and sustained activation of CNG channels in cellular and tissue preparations, facilitating the elucidation of their physiological roles. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a discussion of its utility in distinguishing between CNG channel- and protein kinase G (PKG)-mediated effects.

Mechanism of Action

This compound acts as a direct agonist of CNG channels.[1][2] These channels are non-selective cation channels that play critical roles in various physiological processes, most notably in visual and olfactory signal transduction.[3][4] In the dark state of photoreceptor cells, for instance, high levels of endogenous cGMP bind to and keep CNG channels open, leading to a constant influx of Na+ and Ca2+ ions known as the "dark current".[4] this compound mimics the action of cGMP, binding to the cyclic nucleotide-binding domain (CNBD) on the intracellular side of the CNG channel subunits, which induces a conformational change that opens the channel pore and allows for cation influx.

An important characteristic of this compound is that it is not a full agonist, meaning it induces channel currents but may not stabilize the open state of the channel to the same extent as the endogenous ligand, cGMP. Furthermore, this compound is also known to be an activator of cGMP-dependent protein kinase (PKG), a key enzyme in many cGMP signaling pathways. This dual activity necessitates careful experimental design to delineate the specific contributions of CNG channel activation versus PKG activation in a given physiological response. The Rp-isomer, Rp-8-Br-cGMPS, can serve as a useful control in this regard, as it acts as a CNG channel agonist but an antagonist of PKG.

Quantitative Data

The following tables summarize the quantitative data available for this compound and related cGMP analogs on CNG channels. The data has been compiled from studies utilizing electrophysiological recordings from heterologously expressed CNG channels, primarily in Xenopus oocytes.

| Compound | Channel Type | EC50 (µM) | Hill Coefficient (n) | Maximal Current (Imax) | Reference(s) |

| This compound | Rod CNG (rat α-subunit) | 106.5 | Not Reported | Partial Agonist | |

| cGMP | Rod CNG | 44.9 | 1.67 | 100% | |

| cGMP | Cone CNG | 18.7 | 1.60 | 100% | |

| 8-Br-cGMP | Rod CNG | ~6.4 | Not Reported | ~100% | |

| 8-Br-cGMP | Cone CNG | ~1.0 | Not Reported | ~100% | |

| 8-pCPT-cGMP | Rod CNG | 0.63 | Not Reported | ~100% | |

| 8-pCPT-cGMP | Cone CNG | 0.08 | Not Reported | ~100% | |

| Rp-8-Br-cGMPS | Rod CNG | 173.5 | Not Reported | Agonist |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Phototransduction

Caption: cGMP signaling cascade in vertebrate phototransduction.

Experimental Workflow for CNG Channel Agonist Screening

Caption: Electrophysiological screening of a CNG channel agonist.

Experimental Protocols

The following are generalized protocols for the characterization of this compound on CNG channels expressed in Xenopus oocytes. These should be adapted based on the specific CNG channel subunits and recording setup.

Heterologous Expression of CNG Channels in Xenopus Oocytes

-

Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours with gentle agitation.

-

cRNA Preparation: Linearize the plasmid DNA containing the CNG channel subunit cDNA and in vitro transcribe cRNA using a commercially available kit (e.g., mMESSAGE mMACHINE™).

-

cRNA Injection: Inject approximately 50 nL of cRNA (at a concentration of 0.01-1.0 µg/µL) into the cytoplasm of the prepared oocytes.

-

Incubation: Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-7 days to allow for channel expression.

Electrophysiological Recording: Two-Electrode Voltage Clamp (TEVC)

-

Solutions:

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

Electrode Solution: 3 M KCl.

-

-

Procedure:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential at a holding potential of -40 mV to -60 mV.

-

Record the baseline current in the absence of the agonist.

-

Apply this compound at various concentrations to the bath solution and record the steady-state current at each concentration.

-

Perform a complete wash-out with the recording solution between applications of different concentrations.

-

Electrophysiological Recording: Inside-Out Patch Clamp

-

Solutions:

-

Pipette (Extracellular) Solution: 140 mM NaCl, 5 mM KCl, 0.5 mM EDTA, 10 mM HEPES, pH 7.4.

-

Bath (Intracellular) Solution: 140 mM KCl, 5 mM NaCl, 0.5 mM EDTA, 1 mM MgCl₂, 10 mM HEPES, pH 7.4. This compound is added to this solution at the desired concentrations.

-

-

Procedure:

-

Manually remove the vitelline membrane from the oocyte.

-

Form a gigaohm seal between a fire-polished patch pipette and the oocyte membrane.

-

Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

-

Apply a constant voltage (e.g., +100 mV) and record the current.

-

Perfuse the patch with the bath solution containing different concentrations of this compound.

-

Data Analysis

-

Dose-Response Curves: Plot the normalized current (I/Imax) as a function of the logarithm of the this compound concentration.

-

EC50 and Hill Coefficient: Fit the dose-response curve with the Hill equation: I/Imax = 1 / (1 + (EC50/[Agonist])^n) where I is the current at a given agonist concentration, Imax is the maximal current, EC50 is the concentration of agonist that produces a half-maximal response, and n is the Hill coefficient.

Conclusion

This compound is a potent tool for investigating the function and pharmacology of CNG channels. Its membrane permeability and resistance to phosphodiesterases make it a reliable agent for activating these channels in a controlled manner. Researchers and drug development professionals can leverage the information and protocols provided in this guide to design and execute experiments aimed at understanding the roles of CNG channels in health and disease, and for the screening and characterization of novel CNG channel modulators. Careful consideration of its dual activity on both CNG channels and PKG is essential for the accurate interpretation of experimental results.

References

The Advent and Application of Sp-8-Br-cGMPS: A Technical Guide to a Potent Protein Kinase G Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key applications of Sp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cGMPS). As a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG), this compound has become an invaluable tool in dissecting the intricate roles of the nitric oxide/cGMP signaling pathway. This document details its mechanism of action, provides a compilation of its quantitative biochemical data, and outlines detailed protocols for its use in seminal experiments, including in vitro kinase assays, ex vivo vasodilation studies, and platelet aggregation inhibition assays. Furthermore, this guide employs visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and experimental application.

Discovery and Historical Context

The journey to the development of this compound is rooted in the broader history of cyclic nucleotide research, which began with the discovery of cyclic AMP (cAMP) as a "second messenger." The subsequent identification of cyclic GMP (cGMP) in the early 1960s opened a new chapter in understanding cellular signaling. However, the therapeutic and research potential of native cGMP was limited by its rapid degradation by phosphodiesterases (PDEs) and poor membrane permeability.

This led to a concerted effort by chemists to synthesize analogs of cGMP that could overcome these limitations. The 1970s and 1980s saw the emergence of the first generation of cGMP analogs, with modifications to the purine ring and the cyclic phosphate moiety. One of the key early modifications was the introduction of a bromine atom at the 8-position of the guanine base, creating 8-Bromo-cGMP (8-Br-cGMP). This modification was found to increase the potency of the analog as a PKG activator and confer some resistance to hydrolysis by PDEs.

A further significant advancement was the replacement of a non-bridging oxygen atom in the phosphate group with a sulfur atom, yielding a phosphorothioate analog. This modification created a chiral center at the phosphorus atom, resulting in two diastereomers: the Sp- and Rp-isomers. The stereochemistry at this position was found to be critical for the biological activity of the molecule. The Sp-diastereomer, this compound, was identified as a potent activator of PKG, while its counterpart, the Rp-diastereomer (Rp-8-Br-cGMPS), was found to be a competitive inhibitor of the kinase. The development of synthetic techniques, such as H-phosphonate chemistry, allowed for the stereoselective synthesis of these diastereomers, providing researchers with highly specific tools to probe the function of the cGMP/PKG signaling pathway. This compound, with its enhanced membrane permeability, resistance to PDEs, and potent agonism of PKG, has since become a cornerstone of research in areas such as cardiovascular physiology, neuroscience, and cancer biology.

Mechanism of Action

This compound exerts its biological effects by mimicking the action of endogenous cGMP. It binds to the regulatory domain of cGMP-dependent protein kinase (PKG), inducing a conformational change that leads to the activation of the kinase's catalytic domain. Activated PKG then phosphorylates a variety of downstream protein substrates on serine and threonine residues, thereby modulating their activity and triggering a cascade of cellular events. The primary targets of the cGMP/PKG signaling pathway include ion channels, phosphodiesterases, and components of the contractile machinery in smooth muscle cells.

Quantitative Data

The following table summarizes key quantitative data for this compound and related cGMP analogs, providing a comparative view of their potency and selectivity for different PKG isoforms.

| Compound | Target | Action | Activation Constant (Ka) | Key Characteristics |

| This compound | PKG Iα, PKG Iβ | Activator | Ka for PKG Iα: ~0.1 µM | Potent, membrane-permeable, and PDE-resistant PKG activator. |

| 8-Br-cGMP | PKG Iα, PKG Iβ | Activator | Ka for PKG Iα: ~0.4 µM | Cell-permeable activator, less potent than its phosphorothioate analog. |

| cGMP | PKG Iα, PKG Iβ | Activator | Ka for PKG Iα: ~1.0 µM | Endogenous activator of PKG. |

| Rp-8-Br-cGMPS | PKG Iα, PKG Iβ | Inhibitor | Ki for PKG Iα: ~0.5 µM | Competitive inhibitor of PKG. |

Experimental Protocols

In Vitro Protein Kinase G (PKG) Activity Assay

This protocol describes a radiometric assay to measure the activity of purified PKG in the presence of this compound.

Materials:

-

Purified recombinant PKG Iα

-

This compound

-

[γ-³²P]ATP

-

PKG substrate peptide (e.g., VASPtide)

-

Kinase assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.25 mg/mL BSA)

-

Phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the PKG substrate peptide, and the desired concentration of this compound.

-

Initiate the reaction by adding purified PKG Iα to the reaction mixture.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity by scintillation counting.

-

Calculate the kinase activity based on the amount of ³²P incorporated into the substrate peptide over time.

Ex Vivo Aortic Ring Vasodilation Assay

This protocol details the procedure for assessing the vasodilatory effects of this compound on isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine

-

This compound

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Euthanize the rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

-

Induce a stable contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction has reached a plateau, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in isometric tension and express the relaxation as a percentage of the phenylephrine-induced contraction.

-

Construct a concentration-response curve to determine the EC₅₀ value for this compound-induced vasodilation.

Platelet Aggregation Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.

Materials:

-

Fresh human blood collected in sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., ADP, collagen, or thrombin)

-

This compound

-

Light transmission aggregometer

Procedure:

-

Prepare PRP and PPP by differential centrifugation of citrated whole blood.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a platelet agonist to the PRP.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Determine the maximal aggregation for each condition and calculate the percentage of inhibition induced by this compound.

-

Construct a concentration-inhibition curve to determine the IC₅₀ value of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The cGMP/PKG signaling pathway activated by Nitric Oxide (NO) and this compound.

Caption: Experimental workflows for vasodilation and platelet aggregation assays.

Conclusion

This compound has proven to be an indispensable pharmacological tool for elucidating the multifaceted roles of the cGMP/PKG signaling pathway. Its favorable properties, including potency, membrane permeability, and resistance to enzymatic degradation, have enabled researchers to probe the intricate mechanisms underlying a wide array of physiological and pathophysiological processes. This technical guide serves as a comprehensive resource for scientists and drug development professionals, providing the historical context, quantitative data, detailed experimental protocols, and visual aids necessary to effectively utilize this compound in their research endeavors. As our understanding of cGMP signaling continues to evolve, the application of specific and potent tools like this compound will undoubtedly continue to drive new discoveries and the development of novel therapeutic strategies.

An In-depth Technical Guide to Sp-8-Br-cGMPS: Chemical Properties, Structure, and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-Br-cGMPS, or (Sp)-8-Bromoguanosine-3',5'-cyclic monophosphorothioate, is a potent and membrane-permeable cyclic guanosine monophosphate (cGMP) analog. Its resistance to hydrolysis by phosphodiesterases makes it a stable and reliable tool for studying cGMP-mediated signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, with a focus on its role as an activator of Protein Kinase G (PKG) and an agonist of cyclic nucleotide-gated (CNG) channels. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its application in research and drug development.

Chemical Properties and Structure

This compound is a derivative of cGMP featuring a bromine atom at the 8th position of the guanine base and a sulfur atom replacing one of the non-bridging oxygens in the cyclic phosphate moiety, with the "Sp" configuration at the phosphorus center. These modifications confer increased lipophilicity and resistance to enzymatic degradation compared to the endogenous second messenger, cGMP.

Physicochemical Data

| Property | Value | Reference(s) |

| Chemical Name | (Sp)-8-Bromoguanosine-3',5'-cyclic monophosphorothioate | |

| CAS Number | 153660-03-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀BrN₅O₆PS·Na | [1][2] |

| Molecular Weight | 462.15 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and aqueous buffers | |

| Storage | Store at -20°C |

Chemical Structure

The 2D chemical structure of this compound is presented below. The key features include the guanosine core, the bromine substitution at the C8 position of the purine ring, and the phosphorothioate group in the Sp configuration.

Figure 1. 2D Chemical Structure of this compound.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its biological effects through the activation of two main downstream targets of cGMP: Protein Kinase G (PKG) and cyclic nucleotide-gated (CNG) channels.

Activation of Protein Kinase G (PKG)

The general signaling pathway involving PKG activation is depicted below.

Diagram 1: this compound activates the PKG signaling pathway.

Agonism of Cyclic Nucleotide-Gated (CNG) Channels

This compound also functions as an agonist for CNG channels, which are non-selective cation channels crucial for signal transduction in photoreceptors and olfactory sensory neurons. The binding of this compound to the cyclic nucleotide-binding domain of CNG channels induces a conformational change that opens the channel pore, allowing the influx of cations like Na⁺ and Ca²⁺.

The workflow for investigating the effect of this compound on CNG channels is outlined below.

Diagram 2: Experimental workflow for CNG channel analysis.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound. It is important to note that while it is a known PKG activator, a specific activation constant (Ka) is not consistently reported in the literature, often being discussed in the context of related compounds.

| Parameter | Target | Value | Species/System | Reference(s) |

| EC₅₀ | cGMP-gated cation channels (CNG) | 106.5 μM | Not specified |

Experimental Protocols

In Vitro Protein Kinase G (PKG) Activity Assay

This protocol provides a general framework for assessing the activation of PKG by this compound using a radiometric assay.

Materials:

-

Purified recombinant PKG enzyme

-

This compound solution (in appropriate buffer)

-

PKG substrate peptide (e.g., a fluorescently labeled peptide or a biotinylated peptide)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter and fluid

-

96-well microplate

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the kinase assay buffer, the PKG substrate peptide, and the purified PKG enzyme.

-

Add varying concentrations of this compound to the wells to generate a dose-response curve. Include a control with no activator and a positive control with a known PKG activator like cGMP.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-labeled ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of PKG at each concentration of this compound and determine the activation constant (Ka) by fitting the data to an appropriate dose-response curve.

Patch-Clamp Electrophysiology for CNG Channel Activity

This protocol describes the use of the inside-out patch-clamp technique to measure the activation of CNG channels by this compound.

Materials:

-

Cells expressing the CNG channel of interest (e.g., HEK293 cells transiently transfected with CNG channel subunits)

-

Patch-clamp rig with amplifier, data acquisition system, and microscope

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette solution (extracellular-like solution, e.g., in mM: 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4)

-

Bath solution (intracellular-like solution, e.g., in mM: 140 KCl, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.4)

-

This compound stock solution

-

Perfusion system for solution exchange

Procedure:

-

Culture the cells expressing CNG channels on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the bath solution.

-

Pull a patch pipette with a resistance of 2-5 MΩ when filled with the pipette solution.

-

Approach a cell with the pipette and form a high-resistance (GΩ) seal with the cell membrane.

-

Excise the patch of membrane to achieve the inside-out configuration, exposing the cytosolic face of the membrane to the bath solution.

-

Apply a voltage protocol (e.g., voltage steps or ramps) to the patch and record the baseline channel activity in the absence of any ligand.

-

Using the perfusion system, apply different concentrations of this compound to the bath solution, directly exposing the intracellular side of the channels to the compound.

-

Record the channel activity at each concentration of this compound.

-

Analyze the recorded currents to determine the open probability (Po) or the whole-patch current amplitude as a function of the this compound concentration.

-

Construct a dose-response curve and fit the data to the Hill equation to determine the EC₅₀ for channel activation.

Conclusion

This compound is an invaluable tool for researchers investigating cGMP signaling. Its enhanced stability and membrane permeability allow for reliable and reproducible results in a variety of experimental settings. This guide provides the essential information and methodologies for its effective use in studying the roles of PKG and CNG channels in cellular physiology and pathophysiology, ultimately aiding in the development of novel therapeutic strategies targeting these pathways.

References

An In-depth Technical Guide to the Sp Stereoisomer of 8-Br-cGMPS: A Potent Activator of cGMP-Dependent Protein Kinase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Sp stereoisomer of 8-Bromoguanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cGMPS), a key tool in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. This document details its mechanism of action, quantitative data on its activity, and explicit protocols for its use in key experiments.

Introduction: Understanding this compound

This compound is a synthetic analog of cGMP, a ubiquitous second messenger involved in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1] The designation "Sp" refers to the stereochemistry at the phosphorus atom in the cyclic phosphate ring, a configuration that renders the molecule a potent activator of cGMP-dependent protein kinase (PKG). This is in contrast to its diastereomer, Rp-8-Br-cGMPS, which acts as a competitive inhibitor of PKG.[2]

The addition of a bromine atom at the 8th position of the guanine ring (8-Br) and the phosphorothioate modification both contribute to the compound's increased lipophilicity, allowing it to readily cross cell membranes. Furthermore, these modifications confer resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cGMP.[2][3] This resistance ensures a more sustained activation of PKG in experimental systems compared to the endogenous ligand, cGMP.

Mechanism of Action

The primary molecular target of this compound is the cGMP-dependent protein kinase (PKG). In mammals, there are two main isoforms of PKG, PKG I and PKG II, which are encoded by separate genes. PKG I is further expressed as two splice variants, Iα and Iβ. These kinases are serine/threonine kinases that, in their inactive state, exist as homodimers. Each monomer contains a regulatory domain and a catalytic domain. The regulatory domain contains two non-identical cGMP-binding sites.

Binding of an activator like cGMP or this compound to the regulatory domain induces a conformational change in the PKG enzyme. This change alleviates the autoinhibition of the catalytic domain, leading to the phosphorylation of specific substrate proteins on serine or threonine residues. The activation of PKG by this compound triggers a cascade of downstream signaling events that ultimately mediate a variety of cellular responses.

Quantitative Data for PKG Activators

The following tables summarize the activation constants (Ka) for various cGMP analogs, providing a basis for comparison of their potency in activating different PKG isoforms. It is important to note that specific Ka values for this compound are not widely reported in the literature; however, data for the closely related 8-Br-cGMP (a racemic mixture of Sp and Rp isomers) is available and provides a useful benchmark.

| Activator | PKG Isoform | Activation Constant (Ka) | Reference |

| cGMP | PKG Iα | 0.1 µM | |

| cGMP | PKG Iβ | 1.0 µM | |

| cGMP | PKG II | 0.07 µM | |

| 8-Br-cGMP | PKG Iβ | Similar to cGMP | |

| 8-Br-cGMP | PKG II | 60 nM |

Note: The Sp isomer is the active component in 8-Br-cGMP for PKG activation. The presence of the inhibitory Rp isomer in the racemic mixture may influence the observed Ka value. This compound is generally considered a more potent and specific activator than the racemic mixture.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro PKG Kinase Activity Assay

This protocol describes a method to measure the ability of this compound to activate purified PKG, which then phosphorylates a synthetic peptide substrate.

Materials:

-

Purified recombinant PKG Iα or PKG Iβ

-

This compound

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Specific peptide substrate for PKG (e.g., a fluorescently labeled or biotinylated peptide)

-

[γ-³²P]ATP or non-radioactive ATP for luminescence-based assays

-

Stop solution (e.g., EDTA solution or phosphoric acid)

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or microplate reader (for non-radioactive assays)

Procedure:

-

Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM) and a positive control (cGMP) in kinase reaction buffer.

-

In a microcentrifuge tube or microplate well, add the kinase reaction buffer, the specific peptide substrate, and the various concentrations of this compound or cGMP.

-

Add the purified PKG enzyme to each reaction to a final concentration of approximately 50 nM.

-

Pre-incubate the mixture for 10 minutes at 30°C to allow for binding.

-

Initiate the kinase reaction by adding ATP (for radioactive assays, include [γ-³²P]ATP; final concentration of ~100 µM).

-

Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays, detect the amount of phosphorylated substrate using an appropriate method (e.g., luminescence-based ADP detection or fluorescence polarization).

-

Plot the measured kinase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Western Blot for VASP Phosphorylation in Intact Cells

Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. This protocol details the detection of VASP phosphorylation at Serine 239 as a marker of PKG activation in cultured cells.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells or platelets)

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-VASP (Ser239) and Mouse anti-total VASP

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and grow to desired confluency.

-

Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 30 minutes). Include an untreated control.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total VASP, followed by the appropriate secondary antibody and detection.

Organ Bath Assay for Vasodilation

This protocol describes the use of an isolated organ bath to measure the vasodilatory effects of this compound on arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta)

-

Organ bath system with force transducer and data acquisition software

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Vasoconstrictor (e.g., Phenylephrine or U46619)

-

This compound

Procedure:

-

Prepare and mount arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), with buffer changes every 15-20 minutes.

-

Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).

-

Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., from 10 nM to 100 µM) to the organ bath at regular intervals (e.g., every 5-10 minutes).

-

Record the changes in isometric tension after each addition.

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ value.

Signaling Pathways and Visualizations

Activation of PKG by this compound initiates a signaling cascade that leads to various physiological effects, most notably smooth muscle relaxation.

The cGMP-PKG Signaling Pathway in Smooth Muscle Relaxation

In vascular smooth muscle, the canonical pathway begins with the production of nitric oxide (NO) by endothelial cells, which diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC then converts GTP to cGMP. This compound bypasses this initial step by directly activating PKG. Activated PKG then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a desensitization of the contractile machinery to Ca²⁺.

Key downstream effects of PKG activation include:

-

Inhibition of Ca²⁺ influx: PKG can phosphorylate and inhibit L-type Ca²⁺ channels.

-

Stimulation of Ca²⁺ efflux: PKG can activate plasma membrane Ca²⁺-ATPases (PMCAs).

-

Sequestration of Ca²⁺: PKG phosphorylates phospholamban, which relieves its inhibition of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to increased Ca²⁺ uptake into the sarcoplasmic reticulum.

-

Decreased Ca²⁺ sensitivity: PKG phosphorylates the myosin light chain phosphatase (MLCP), increasing its activity. MLCP dephosphorylates the myosin light chain, leading to smooth muscle relaxation.

Caption: The cGMP-PKG signaling pathway in smooth muscle relaxation.

Experimental Workflow for VASP Phosphorylation Assay

The following diagram illustrates the logical flow of a typical Western blot experiment to assess PKG activation via VASP phosphorylation.

References

Sp-8-Br-cGMPS in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-Br-cGMPS (Guanosine-3',5'-cyclic monophosphorothioate, 8-bromo-, Sp-isomer) is a potent and membrane-permeable cyclic guanosine monophosphate (cGMP) analog that has become an invaluable tool in neuroscience research. As a selective activator of cGMP-dependent protein kinase (PKG), this compound allows for the precise investigation of the cGMP signaling pathway, which plays a crucial role in a myriad of neuronal functions, including synaptic plasticity, neurotransmitter release, and neuronal survival. This technical guide provides an in-depth overview of this compound, its mechanism of action, applications in neuroscience, and detailed experimental protocols.

Core Concepts: Mechanism of Action

This compound is a structural analog of the endogenous second messenger cGMP. The key modifications to its structure, the bromine atom at the 8th position of the guanine ring and the sulfur atom in the cyclic phosphate moiety (in the Sp-configuration), confer several advantageous properties for research applications. These modifications make the molecule more resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cGMP, leading to a more sustained activation of its downstream targets. Furthermore, its increased lipophilicity allows it to readily cross cell membranes, enabling its use in intact cell and tissue preparations.

The primary molecular target of this compound is Protein Kinase G (PKG). Upon binding to the regulatory domain of PKG, this compound induces a conformational change that relieves the autoinhibition of the catalytic domain, leading to the phosphorylation of a wide range of downstream protein substrates on serine and threonine residues.

Quantitative Data: Potency and Efficacy of cGMP Analogs

The following table summarizes the activation constants (Ka), dissociation constants (Kd), and half-maximal effective concentrations (EC50) for cGMP and its analogs in activating PKG and interacting with other components of the cGMP signaling pathway. This data is crucial for designing experiments and interpreting results.

| Compound | Target | Parameter | Value | Experimental System |

| cGMP | PKG Iα | Ka | 0.1 µM | Purified enzyme |

| cGMP | PKG Iβ | Ka | 1.0 µM | Purified enzyme |

| cGMP | PKG Iβ | Kd | 0.210 ± 0.008 µM | Monomeric PKG-Iβ |

| cGMP | PKG II | Ka | 0.07 µM | Purified enzyme |